
3-((2-Chloro-6-fluorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Chloro-6-fluorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C19H12Cl2F4N2O2 and its molecular weight is 447.21. The purity is usually 95%.
BenchChem offers high-quality 3-((2-Chloro-6-fluorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-Chloro-6-fluorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
One area of research focuses on the synthesis and characterization of compounds with pyridine and fluorine components. For example, the synthesis of new aromatic polyimides containing both pyridine and fluorine was reported, where the compounds exhibited excellent solubility and thermal stability, indicating potential applications in advanced polymer materials (Shujiang Zhang et al., 2007). This highlights the importance of such chemical structures in developing materials with specific physical and chemical properties.
Metal Complexation and Structural Analysis
Another study detailed the synthesis and structural characterisation of new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes, derived from compounds including various substituents on the nitrogen atom of the pyridinone ring. These complexes were characterized for their structure and potential applications, demonstrating the versatility of pyridine derivatives in forming metal complexes with potential applications in medicinal chemistry and materials science (W. Schlindwein et al., 2006).
Novel Reaction Mechanisms
Research into novel reaction mechanisms includes the study of unprecedented oxidative intermolecular homo coupling reactions between two sp3 C-sp3 C centers under metal-free conditions. Such studies are crucial for developing new synthetic methodologies, potentially impacting the synthesis of complex organic compounds (S. Sahoo, 2016).
Molecular Architecture through Hydrogen Bonding
The study of supramolecular architectures through hydrogen bonding is also a significant area of research. Novel pyridine-based hydrazone derivatives were synthesized and characterized, with their structures confirmed by spectral analysis and X-ray crystallography. Such compounds have potential applications in materials science, highlighting the role of non-covalent interactions in materials architecture (M. Khalid et al., 2021).
Fluorination Techniques and Applications
Additionally, fluorination techniques and their applications in synthesizing fluorinated compounds are of interest. For instance, the use of stable fluorinating reagents for the polyfluorination of aryl alkyl sulfides was explored, indicating the importance of such methodologies in the synthesis of fluorinated organic compounds, which are highly relevant in pharmaceuticals and agrochemicals (Toshiya Inoue et al., 2016).
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F4N2O2/c1-10-17(29-9-12-13(20)3-2-4-15(12)22)16(28)5-6-27(10)18-14(21)7-11(8-26-18)19(23,24)25/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXBEGVGQLPUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Chloro-6-fluorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2645916.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645918.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)
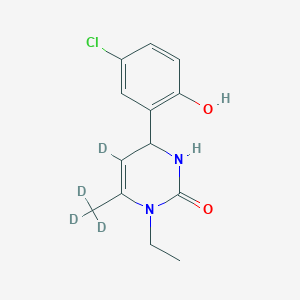
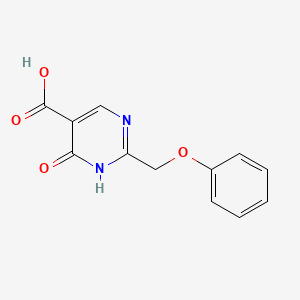
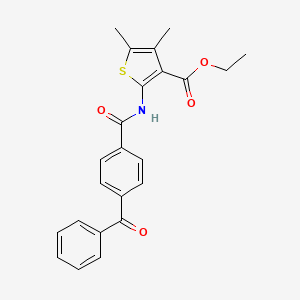
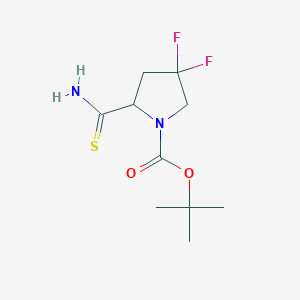
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2645928.png)
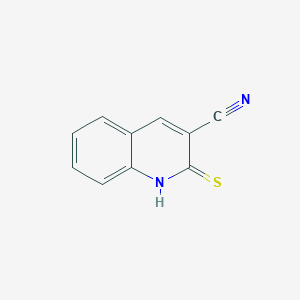
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2645932.png)

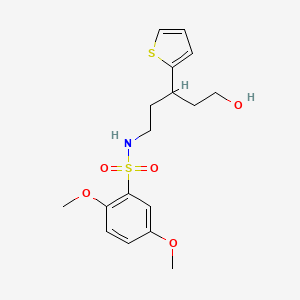
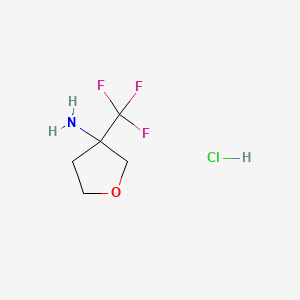
![5-[3-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2645939.png)